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molecular formula C14H12ClN B8562822 N-[(4-chloro-2-methylphenyl)-methylene]benzeneamine

N-[(4-chloro-2-methylphenyl)-methylene]benzeneamine

Cat. No. B8562822
M. Wt: 229.70 g/mol
InChI Key: QULHXZRQLWVQSZ-UHFFFAOYSA-N
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Patent
US04375475

Procedure details

A mixture of 4-chloro-2-methylbenzaldehyde (3.5 g, 22.6 mmol) and aniline (2.11 g, 22.6 mmol) in toluene (40 ml) was heated at reflux in a Dean-Stark apparatus for 1 hour. The mixture was cooled and evaporated in vacuo to leave an oily residue. The residue was redissolved in ether, washed with 5% sodium bicarbonate solution. The organic phase was separated, dried over MgSO4 and filtered. The filtrate was concentrated in vacuo to afford an oily residue which was purified by distillation via a Kugelrohr apparatus (oven temperature 160° C., 0.5 mm) to provide the title compound (4.0 g, 7.4 mmol, 77%) as a viscous oil; pmr (CDCl3)δ2.5(3H, s), 6.3-7.5(7H,m), 7.95(H, d), 8.6(H,s).
Quantity
3.5 g
Type
reactant
Reaction Step One
Quantity
2.11 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
77%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:9]=[CH:8][C:5]([CH:6]=O)=[C:4]([CH3:10])[CH:3]=1.[NH2:11][C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1>C1(C)C=CC=CC=1.CCOCC>[Cl:1][C:2]1[CH:9]=[CH:8][C:5]([CH:6]=[N:11][C:12]2[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=2)=[C:4]([CH3:10])[CH:3]=1

Inputs

Step One
Name
Quantity
3.5 g
Type
reactant
Smiles
ClC1=CC(=C(C=O)C=C1)C
Name
Quantity
2.11 g
Type
reactant
Smiles
NC1=CC=CC=C1
Name
Quantity
40 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux in a Dean-Stark apparatus for 1 hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
to leave an oily residue
WASH
Type
WASH
Details
washed with 5% sodium bicarbonate solution
CUSTOM
Type
CUSTOM
Details
The organic phase was separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to afford an oily residue which
DISTILLATION
Type
DISTILLATION
Details
was purified by distillation via a Kugelrohr apparatus (oven temperature 160° C., 0.5 mm)

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC(=C(C=C1)C=NC1=CC=CC=C1)C
Measurements
Type Value Analysis
AMOUNT: AMOUNT 7.4 mmol
AMOUNT: MASS 4 g
YIELD: PERCENTYIELD 77%
YIELD: CALCULATEDPERCENTYIELD 32.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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